Phosphine, (2,4,4-trimethylpentyl)-

Overview

Description

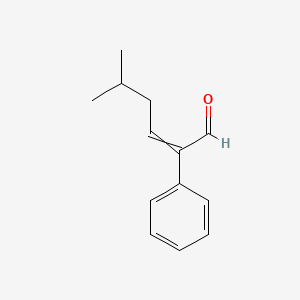

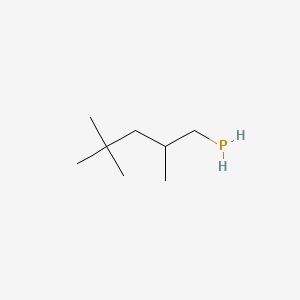

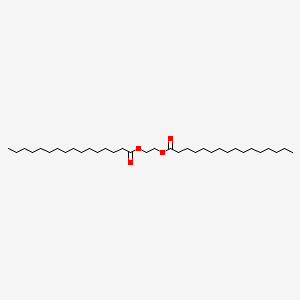

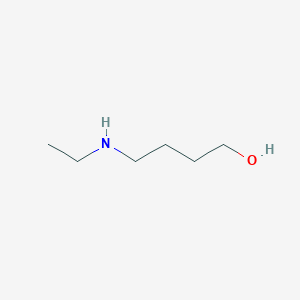

Phosphine, (2,4,4-trimethylpentyl)-, also known as 2,4,4-Trimethylpentylphosphine, is a chemical compound with the molecular formula C8H19P . It is a colorless liquid .

Synthesis Analysis

The synthesis of Phosphine, (2,4,4-trimethylpentyl)-, involves the interaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90 °C . Another method involves the hydroalumination of α-olefin dimers with subsequent interaction with PCl3 and oxidation with SO2Cl2 .Molecular Structure Analysis

The molecular structure of Phosphine, (2,4,4-trimethylpentyl)-, is characterized by a phosphorus (V) atom bonded to a carbon atom and three hydrogen atoms . The molecular weight is 146.21 Da .Chemical Reactions Analysis

Phosphine, (2,4,4-trimethylpentyl)-, has been shown to extract Mo from hydrochloric, nitric, and sulfuric acid solutions by the mechanism of the cation exchange with the attachment of two single-charged acidic residues of the dimer of bis (2,4,4-trimethylpentyl)phosphine acid to the molybdenum cation .Physical And Chemical Properties Analysis

Phosphine, (2,4,4-trimethylpentyl)-, has a boiling point of 170.2 °C at 760 mmHg, a flash point of 56.7 °C, and an enthalpy of vaporization of 38.99 kJ/mol . It has a polar surface area of 13.59 Å2, a rotatable bond count of 3, and a heavy atom count of 9 .Scientific Research Applications

Metal Extraction

2,4,4-Trimethylpentylphosphane: is utilized in the extraction of metals such as molybdenum. It operates through a cation exchange mechanism, attaching two single-charged acidic residues to the molybdenum cation. This process is optimized at a pH of around 2, and the structure of the extracted molybdenum compounds has been determined through UV and IR spectroscopy .

Photodegradation Studies

The compound is also involved in the study of photodegradation of organothiophosphorous extractants. It’s been observed that trace amounts of water can cause degradation of related compounds, leading to an increase in 2,4,4-trimethylpentylphosphinic acid concentration. These studies are crucial for understanding the stability of extractants under industrial conditions .

Organophosphorous Compound Synthesis

2,4,4-Trimethylpentylphosphane: is a key reactant in the synthesis of various organophosphorous compounds. It reacts with 2,4,4-trimethylpentene-1, followed by a reaction with hydrogen peroxide and sulfur to produce commercial metal extractants like Cyanex 302® .

Mechanism of Action

Safety and Hazards

Future Directions

Phosphine, (2,4,4-trimethylpentyl)-, and its derivatives have been widely used in the extraction and separation of metal ions in hydrometallurgy . The replacement of oxygen with sulfur in the functional groups (P = O to P = S group) has two opposing effects. One is to enhance their acidity and extractability due to an increase in the stability of metal complexes, and the other is to make the stripping of metals from the loaded Cyanex 301 difficult . This information is of great value in the synthesis of new kinds of extractants for the extraction of metals from a diverse medium .

properties

IUPAC Name |

2,4,4-trimethylpentylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19P/c1-7(6-9)5-8(2,3)4/h7H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUJXKQEUURINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868644 | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphine, (2,4,4-trimethylpentyl)- | |

CAS RN |

82164-75-8 | |

| Record name | (2,4,4-Trimethylpentyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82164-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082164758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

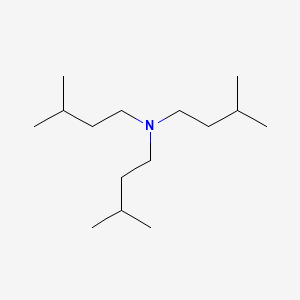

Q1: How does the structure of the (2,4,4-trimethylpentyl) group influence the reactivity of phosphine oxide radicals?

A1: The research by [, ] highlights the impact of substituents on the reactivity of phosphinoyl radicals. Comparing (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO) and bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide (BAPO), both containing the (2,4,4-trimethylpentyl) group, reveals that steric hindrance plays a significant role. The diphenylphosphinoyl radical derived from TMDPO exhibits higher reactivity towards methyl methacrylate compared to the more sterically hindered 2,6-dimethoxybenzoyl-2,4,4-trimethylpentylphosphinoyl radical derived from BAPO. This suggests that the bulky (2,4,4-trimethylpentyl) group can hinder the approach of reactant molecules, impacting reaction rates.

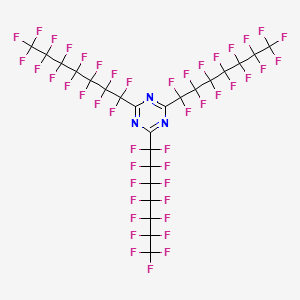

Q2: Can 2-Mercaptothioxanthone enhance the photoinitiation efficiency of acylphosphine oxides containing the (2,4,4-trimethylpentyl) group?

A2: Yes, the study by [] demonstrates that 2-Mercaptothioxanthone (TX-SH) significantly enhances the photoinitiation efficiencies of both TMDPO and BAPO, both containing the (2,4,4-trimethylpentyl) group. TX-SH acts as a triplet sensitizer, absorbing light and transferring energy to the acylphosphine oxides, promoting their cleavage into reactive radicals. Additionally, the thiol functionality of TX-SH mitigates oxygen inhibition, further improving polymerization yields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)

![1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1583445.png)